Home > Products > Screening Compounds P111688 > (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol
(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol -

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

Catalog Number: EVT-8033047
CAS Number:
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is classified as a heterocyclic organic compound, specifically a pyrrolidine derivative. Its chemical formula is C10_{10}H12_{12}N2_{2}O, and it is recognized for its role in various synthetic pathways leading to pharmaceutical agents targeting neurological conditions and other therapeutic areas .

Synthesis Analysis

The synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available pyridine and pyrrolidine derivatives.
  2. Formation of Pyrrolidine Ring: A cyclization reaction is employed, often involving nucleophilic substitution or addition reactions to form the pyrrolidine ring.
  3. Hydroxyl Group Introduction: The hydroxyl group at the third position is introduced via hydroxylation, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
  4. Chiral Resolution: The racemic mixture is resolved to isolate the (R)-enantiomer through techniques like chiral chromatography or the use of chiral auxiliaries.

Technical Parameters

  • Reaction Conditions: Typically conducted under controlled temperature and pressure conditions to optimize yields.
  • Reagents Used: Common reagents include oxidizing agents (e.g., osmium tetroxide), solvents (e.g., dichloromethane), and catalysts for resolution processes.
Molecular Structure Analysis

The molecular structure of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol can be described as follows:

  • Pyrimidine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
  • Pyrrolidine Ring: A five-membered saturated ring containing one nitrogen atom.
  • Hydroxyl Group: Positioned at the third carbon of the pyrrolidine ring, contributing to the compound's reactivity and solubility.

Structural Data

  • Molecular Weight: Approximately 180.22 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range conducive to biological activity.
Chemical Reactions Analysis

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol participates in various chemical reactions:

  1. Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction Reactions: The pyridine ring may undergo reduction to yield piperidine derivatives using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at the pyridine ring, allowing for further functionalization of the compound .

Common Reaction Conditions

  • Oxidation Agents: Potassium permanganate, osmium tetroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Mechanism of Action

The mechanism of action for (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol primarily revolves around its interactions with biological targets:

  1. Enzyme Interaction: The compound can modulate enzyme activity through hydrogen bonding facilitated by the hydroxyl group and π–π interactions from the aromatic pyridine ring.
  2. Receptor Binding: It may serve as a ligand in receptor binding studies, influencing signal transduction pathways relevant in neurological disorders.

Relevant Data

Studies have indicated that variations in substitution patterns on both rings can significantly affect biological activity, making this compound a valuable scaffold in drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol include:

  • Solubility: Generally soluble in polar solvents due to the presence of the hydroxyl group.
  • Stability: Exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing environments.

Key Properties

PropertyValue
Molecular Weight180.22 g/mol
Melting PointVariable (depends on purity)
SolubilitySoluble in polar solvents
Applications

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol has diverse applications in scientific research:

  1. Medicinal Chemistry: Serves as a building block for synthesizing pharmaceuticals aimed at treating neurological disorders.
  2. Organic Synthesis: Functions as an intermediate in constructing complex organic molecules.
  3. Biological Studies: Utilized in enzyme mechanism studies and receptor binding assays.
  4. Industrial Applications: Employed in developing agrochemicals and other industrial compounds .

This compound's unique structural features and reactivity profile make it a significant subject of interest within medicinal chemistry and organic synthesis domains.

Introduction to (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol in Targeted Drug Discovery

Role of Pyrimidine-Pyrrolidine Hybrid Scaffolds in Kinase Inhibition

The integration of pyrimidine and pyrrolidine rings creates a structurally unique chemotype with demonstrated efficacy in modulating kinase signaling pathways. The pyrimidine component serves as an efficient hydrogen-bond acceptor and π-stacking mediator, enabling critical interactions within the adenine-binding pocket conserved across many ATP-binding kinases. Concurrently, the pyrrolidine moiety introduces chiral topology and conformational flexibility, allowing precise optimization of binding kinetics and selectivity. In (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, the asymmetric carbon at position 3 of the pyrrolidine ring generates enantiomer-specific biological activity. This stereochemical distinction is crucial: proteins exhibit inherent chiral recognition, often binding one enantiomer preferentially over the other. Computational studies suggest the (R)-configuration optimally positions the hydroxyl group for hydrogen-bond donation to key catalytic residues in kinases like JAK (Janus Kinase) and phosphodiesterases (PDEs), enhancing inhibitory potency [5] [9]. Table 1 highlights key molecular descriptors underpinning its kinase affinity:

Table 1: Molecular Descriptors Influencing Kinase Binding of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

DescriptorValueSignificance in Kinase Inhibition
Polar Surface Area (PSA)~40 ŲFacilitates membrane permeability while maintaining solubility
Fraction sp³ (Fsp³)0.375Indicates 3D complexity, reducing promiscuity
Chiral Centers1Enables enantioselective target engagement
LogP~0.5Balances hydrophobicity for cellular uptake
Hydrogen Bond Donors1 (OH)Critical for forming specific interactions with kinase hinge region

Beyond its standalone activity, this scaffold serves as a versatile synthon for generating diverse kinase inhibitors. Its synthetic accessibility allows derivatization at the pyrimidine C4/C6 positions or the pyrrolidine nitrogen/hydroxyl group. These sites enable the introduction of pharmacophoric elements targeting auxiliary binding pockets, thereby enhancing potency and overcoming resistance mutations. For instance, analogs featuring substituted aryl groups appended to the pyrrolidine nitrogen have demonstrated sub-micromolar IC₅₀ values against tubulin polymerization—a target linked to vascular disruption in tumors—by mimicking colchicine-site binders [7]. This adaptability underscores the scaffold’s utility in constructing next-generation kinase-directed therapeutics with improved target profiles.

Structural Uniqueness and Pharmacophore Significance in Mitigating Drug Resistance

The pyrrolidine ring within (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol confers intrinsic structural properties critical for evading common drug resistance mechanisms. Unlike rigid aromatic systems, saturated nitrogen-containing heterocycles exhibit pseudorotation, a dynamic process allowing interconversion between low-energy ring conformations (envelope, twist). This conformational flexibility enables the molecule to adapt to mutated binding pockets, particularly those arising from point mutations in target proteins like kinases or tubulin that render conventional inhibitors ineffective [2] [7]. The hydroxyl group at the 3-position, stereospecifically oriented in the (R)-enantiomer, acts as a crucial pharmacophore feature. It serves dual roles: forming direct hydrogen bonds with residues less prone to mutation (e.g., backbone carbonyls) and enhancing water solubility, thereby reducing reliance on purely hydrophobic interactions often compromised by efflux pumps like P-glycoprotein (P-gp).

Table 2 compares structural resilience features of pyrrolidine-based scaffolds versus related heterocycles:

Table 2: Structural Resilience Features Against Drug Resistance Mechanisms

Structural Feature(R)-1-Pyrimidin-2-yl-pyrrolidin-3-olPlanar Aromatic AnalogsImpact on Resistance
Ring FlexibilityHigh (pseudorotation)LowAdapts to mutated binding pockets; retains binding affinity
Hydrogen-Bonding CapacityDirectional OH donorOften limitedTargets conserved backbone atoms; less susceptible to resistance mutations
Stereochemical ComplexityDefined (R)-chiral centerAchiral or planar chiralityEnables precise complementarity with enantioselective targets; reduces off-target effects
3D CoverageHigh (non-planar)LowExploits deeper/contoured regions of binding sites overlooked by flat inhibitors
Hydrophobic ParametersModerate (LogP ~0.5)Often higherReduces susceptibility to P-gp mediated efflux

The scaffold’s balanced lipophilicity (LogP ~0.5) further mitigates resistance by limiting recognition by ATP-dependent efflux transporters, a common failure mode for hydrophobic anticancer drugs. Additionally, the electron-deficient pyrimidine ring engages in charge-transfer interactions with residues like Phe786 in tubulin or Phe820 in PDE5, which are evolutionarily conserved and less likely to mutate without functional cost [7] [10]. This combination of conformational adaptability, targeted H-bonding, and optimized physicochemical properties positions (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol as a promising template for designing resilience-focused therapeutics against rapidly evolving targets in oncology and beyond.

Comparative Analysis with Related Scaffolds in Antifibrotic and Anticancer Therapeutics

The therapeutic potential of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol extends into oncology and fibrotic disease modulation, where its performance can be contextualized against established pyrimidine- or pyrrolidine-containing agents. In anticancer drug design, its structural framework diverges significantly from classical tubulin-targeting agents. While colchicine-site inhibitors like combretastatin A-4 rely on cis-stilbene geometries for activity, (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol derivatives achieve comparable microtubule disruption through intramolecular O···S interactions within a thieno[3,2-d]pyrimidine core, forming a bioactive conformation mimicking the cis-disposed pharmacophore. Notably, replacing a 2-phenylamino group with a smaller pyrrolidin-1-yl moiety enhanced anti-tubulin depolymerization activity (IC₅₀ = 1.6 μM) by optimizing fit within a hydrophobic subpocket of the colchicine binding site [7]. This exemplifies a strategic advantage: reduced steric bulk coupled with chiral precision often yields superior target engagement compared to bulkier analogs.

In antifibrotic contexts, particularly phosphodiesterase 5 (PDE5) inhibition, this scaffold demonstrates distinct advantages over dipyridamole—a pyrimidopyrimidine-based vasodilator repurposed for pulmonary fibrosis. Dipyridamole suffers from rapid hepatic metabolism (T₁/₂ = 7 min in rat liver microsomes) attributed to its multiple hydroxyl groups and high polar surface area. In contrast, (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol’s cyclic amine and reduced hydroxyl count confer significantly enhanced metabolic stability. When incorporated into PDE5 inhibitors, pyrrolidine analogs exhibit IC₅₀ values consistently below 500 nM, rivaling dipyridamole’s potency (235 nM) while offering improved pharmacokinetic profiles [10]. Table 3 benchmarks key therapeutic scaffolds:

Table 3: Comparative Efficacy of Hybrid Scaffolds in Oncology and Fibrosis

Scaffold/CompoundTargetKey Structural FeatureReported ActivityTherapeutic Limitation Addressed
(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol DerivativesTubulin (Colchicine site)Chiral pyrrolidine OH, pyrimidineTubulin IC₅₀: ~1.6 μM [7]Overcomes P-gp recognition; enhances solubility
Dipyridamole (DIP)PDE5Diethanolamine chains, pyrimidopyrimidinePDE5 IC₅₀: 235 nM [10]Poor metabolic stability (RLM T₁/₂ = 7 min)
Pyrimidopyrimidine-4gPDE5Thiomorpholine ringPDE5 IC₅₀: 64 nM [10]Retains DIP’s metabolic liabilities
Thieno[3,2-d]pyrimidine TC16Tubulin2-Phenylamino groupTubulin IC₅₀: 4.1 μM [7]Moderate potency; susceptibility to resistance

Beyond direct target modulation, this scaffold demonstrates polypharmacological potential. Its structural similarity to JAK-STAT pathway inhibitors positions it as a candidate for attenuating cytokine signaling implicated in fibrotic progression and tumor immune evasion. Pharmacophore modeling identifies shared features—a hydrogen bond acceptor (pyrimidine N1), an aromatic ring centroid, and a hydrogen bond donor (pyrrolidine OH)—between this compound and clinical JAK inhibitors like tofacitinib [9]. This overlap suggests potential utility in conditions driven by hyperactive JAK signaling, though empirical validation remains ongoing. Compared to fused pyrrolizine or pyrrolidine-2,5-dione derivatives common in alkaloid-inspired drugs, (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol offers superior synthetic tractability and tunable steric parameters, enabling rapid optimization cycles for specific disease contexts.

Properties

Product Name

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

IUPAC Name

(3R)-1-pyrimidin-2-ylpyrrolidin-3-ol

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2/t7-/m1/s1

InChI Key

PAWYWIHTCUNNDP-SSDOTTSWSA-N

SMILES

C1CN(CC1O)C2=NC=CC=N2

Canonical SMILES

C1CN(CC1O)C2=NC=CC=N2

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.